Product packaging for Methyl 4-(diethylcarbamoyl)benzoate(Cat. No.:CAS No. 122357-96-4)

Methyl 4-(diethylcarbamoyl)benzoate

Cat. No.: B174320
CAS No.: 122357-96-4
M. Wt: 235.28 g/mol
InChI Key: VIAKIQCYAUHJIQ-UHFFFAOYSA-N
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Description

Methyl 4-(diethylcarbamoyl)benzoate (CAS 122357-96-4) is a high-value benzoate ester intermediate designed for advanced organic synthesis and pharmaceutical research . This compound features a methyl ester and a diethylcarbamoyl group on a benzoate core, making it a versatile building block for constructing more complex molecules . Its structure is characterized by the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . In research and development, this chemical serves as a critical precursor in various synthetic pathways. It is particularly useful in mixed Claisen condensation-type reactions, where its non-enolizable benzoate ring and electron-withdrawing groups enhance its reactivity towards nucleophiles . Its primary application lies in the synthesis of specialized pharmaceutical compounds and complex organic molecules . This product is offered with a typical purity of 95% to 98% , ensuring reliability and consistency in your experimental results . It is supplied as a solid that should be stored sealed in a dry environment at 2-8°C . Handling Precautions: This compound may be harmful if swallowed and may cause skin, serious eye, and respiratory irritation . Appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye/face protection is recommended. Use only in a well-ventilated area and avoid breathing its dust . Intended Use: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO3 B174320 Methyl 4-(diethylcarbamoyl)benzoate CAS No. 122357-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(diethylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-14(5-2)12(15)10-6-8-11(9-7-10)13(16)17-3/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAKIQCYAUHJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560212
Record name Methyl 4-(diethylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122357-96-4
Record name Methyl 4-(diethylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity of Methyl 4 Diethylcarbamoyl Benzoate

Reactivity and Modifications of the Diethylcarbamoyl Group

The N,N-diethylcarbamoyl moiety is a robust functional group, generally less reactive than the corresponding ester. However, its tertiary amide nature presents unique opportunities for specific chemical modifications, including chemoselective reductions and reactivity based on its electronic properties.

Chemoselective Reduction of Tertiary Amides in the Presence of Esters

The reduction of a tertiary amide in the presence of an ester is a challenging transformation due to the typically lower reactivity of the amide carbonyl. However, several modern synthetic methods have been developed that demonstrate high chemoselectivity for this process. These methods are crucial for the selective modification of molecules like Methyl 4-(diethylcarbamoyl)benzoate, allowing for the conversion of the amide to an amine, alcohol, or aldehyde without affecting the methyl ester.

One notable method involves the use of Samarium(II) iodide (SmI2) in the presence of an amine and water (H2O). This system can directly reduce primary, secondary, and tertiary amides to their corresponding alcohols with high chemoselectivity for C-N bond cleavage, showing excellent functional group tolerance, including for esters. nih.govacs.org Catalytic hydrosilylation using specific metal catalysts also offers a powerful tool for this selective reduction. For instance, molybdenum ([Mo(CO)6]) and zinc-based catalysts have been shown to reduce tertiary amides with high chemoselectivity in the presence of other reducible groups like esters, ketones, and even aldehydes. acs.orgnih.govexlibrisgroup.com Furthermore, certain borane (B79455) reagents, such as dialkylboranes and aminoborohydrides, can be employed for the controlled reduction of tertiary amides to alcohols, aldehydes, or amines, with selectivity dependent on the steric properties of both the amide and the reducing agent. acs.org

Table 1: Reagents for Chemoselective Reduction of Tertiary Amides over Esters

Reagent/Catalyst SystemProduct of Amide ReductionKey Features
SmI2/amine/H2OAlcoholMild conditions, high functional group tolerance nih.govacs.org
[Mo(CO)6]/silaneAmine or AldehydeTunable by temperature, compatible with aldehydes nih.govexlibrisgroup.com
Zinc catalysts/silaneAmineExcellent chemoselectivity for various functional groups acs.org
Dialkylboranes/AminoborohydridesAlcohol, Aldehyde, or AmineProduct selectivity is sterically controlled acs.org
Diisobutylaluminum hydride (DIBAL-H)AldehydeCan achieve partial reduction to the aldehyde acs.org

Nucleophilic and Electrophilic Reactivity of the Amide Moiety

The N,N-diethylamide group is a powerful directing group in electrophilic aromatic substitution, specifically through a process known as Directed ortho-Metalation (DoM). wikipedia.orgnih.gov The carbonyl oxygen of the amide acts as a Lewis base, coordinating to a Lewis acidic alkyllithium reagent (like n-butyllithium or sec-butyllithium). This coordination directs the strong base to deprotonate the aromatic ring at the closest ortho position, forming a highly reactive aryllithium intermediate. wikipedia.orgthieme-connect.combaranlab.org This intermediate can then be quenched with a variety of electrophiles (E+), allowing for the regioselective introduction of a new substituent exclusively at the position ortho to the amide group. wikipedia.orgthieme-connect.com This method provides a powerful strategy for synthesizing contiguously substituted aromatic compounds. thieme-connect.com

Direct nucleophilic attack on the amide carbonyl carbon is generally difficult due to its lower electrophilicity compared to an ester. Reactions of this type typically require highly reactive nucleophiles or activation of the amide group. Electrophilic attack can occur on the carbonyl oxygen, but more significant reactivity involves the aromatic ring, as dictated by the directing effects of the amide substituent.

Reactions Involving the Methyl Benzoate (B1203000) Ester Functionality

The methyl benzoate portion of the molecule undergoes reactions typical of aromatic esters, primarily hydrolysis and transesterification, which allow for the modification of the ester group itself.

Controlled Hydrolysis and Transesterification Reactions

Hydrolysis , also known as saponification when base-promoted, readily converts the methyl ester to the corresponding carboxylate salt. libretexts.orgstudy.com This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). study.com Subsequent acidification of the reaction mixture yields the carboxylic acid. This transformation is essentially irreversible under basic conditions because the final deprotonation of the carboxylic acid drives the equilibrium. libretexts.org Acid-catalyzed hydrolysis is also possible but is a reversible equilibrium process. libretexts.orgquora.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, the methyl ester can be converted to other alkyl esters (e.g., ethyl, propyl) by heating it with the desired alcohol in the presence of a catalyst. libretexts.org The reaction is an equilibrium, and it is often driven to completion by using a large excess of the reactant alcohol. tcu.edu Various catalysts can be employed, including strong acids (like H₂SO₄), alkoxides (like sodium ethoxide), and specialized metal-based catalysts such as tetranuclear zinc clusters, which operate under mild, nearly neutral conditions. masterorganicchemistry.comorganic-chemistry.org

Table 2: Common Reactions of the Methyl Ester Group

ReactionReagentsProduct
Basic Hydrolysis (Saponification)NaOH (aq), HeatSodium 4-(diethylcarbamoyl)benzoate
Acid-Catalyzed HydrolysisH2O, H+, Heat4-(Diethylcarbamoyl)benzoic acid
Acid-Catalyzed TransesterificationR-OH, H+, HeatAlkyl 4-(diethylcarbamoyl)benzoate
Base-Catalyzed TransesterificationR-OH, NaOR, HeatAlkyl 4-(diethylcarbamoyl)benzoate

Ester-Directed Reactivity

While the ester group is a functional handle for hydrolysis and transesterification, its primary influence on the aromatic ring is electronic. The ester group is an electron-withdrawing and deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself. scribd.comlibretexts.org However, in this compound, the powerful ortho-directing capability of the N,N-diethylcarbamoyl group via Directed ortho-Metalation typically overrides any potential for ester-directed lithiation.

Aromatic Ring Functionalization and Derivatization

Functionalization of the aromatic ring of this compound is governed by the combined electronic effects of the two para-substituents. Both the methyl ester and the diethylcarbamoyl group are electron-withdrawing through induction, which deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609). study.comstudymind.co.uk

However, their directing effects for the placement of a new substituent are different:

The methyl ester group is a classic meta-director. scribd.commsu.edu

The N,N-diethylcarbamoyl group is also deactivating but is considered an ortho, para-director due to the ability of the nitrogen lone pair to donate electron density into the ring through resonance.

Since the two groups are para to each other, their directing effects are cooperative. The ester group directs incoming electrophiles to the positions meta to it (the two carbons ortho to the amide), and the amide group directs to the positions ortho to it (the same two carbons). Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to occur at the positions ortho to the N,N-diethylcarbamoyl group. masterorganicchemistry.commsu.edu

For example, nitration of methyl benzoate with a mixture of nitric acid and sulfuric acid yields primarily the methyl 3-nitrobenzoate. ma.eduyoutube.comaiinmr.com In the case of this compound, the incoming nitronium ion (NO₂⁺) would be directed to the positions adjacent to the stronger activating (or less deactivating) directing group, which is the amide. Thus, nitration would yield Methyl 3-nitro-4-(diethylcarbamoyl)benzoate.

Ortho-Metalation and Directed Aromatic Lithiation Strategies

The diethylcarbamoyl group in this compound is a powerful directing metalating group (DMG) for ortho-metalation, a specific type of electrophilic aromatic substitution. wikipedia.org This strategy allows for the regioselective functionalization of the aromatic ring at the position ortho to the carbamoyl (B1232498) group. The underlying principle is based on the coordination of a strong lithium base, typically an alkyllithium like n-butyllithium or sec-butyllithium, to the Lewis basic oxygen atom of the carbamoyl group. wikipedia.orgbaranlab.org This coordination brings the base into close proximity to the ortho-protons, facilitating their removal and the formation of a stable ortho-lithiated intermediate. wikipedia.orgnih.govsemanticscholar.org

The process, known as directed ortho-metalation (DoM), involves the initial formation of a complex between the lithium reagent and the diethylcarbamoyl group. wikipedia.orgsemanticscholar.org This is followed by deprotonation at the adjacent ortho position, leading to a new aryllithium species. wikipedia.org This intermediate can then react with a variety of electrophiles to introduce a wide range of substituents specifically at that ortho position. wikipedia.orgsemanticscholar.org Tertiary amides, such as the N,N-diethylcarbamoyl group, are particularly effective DMGs. uwindsor.caacs.org

In the case of this compound, the directing effect of the diethylcarbamoyl group would exclusively direct lithiation to the positions ortho to it (positions 3 and 5 on the benzene ring). The subsequent reaction with an electrophile would yield a 1,2,4-trisubstituted benzene derivative.

StepDescriptionKey Intermediates/Reagents
1. CoordinationThe Lewis acidic lithium of the organolithium reagent coordinates to the Lewis basic oxygen of the diethylcarbamoyl group.This compound, Alkyllithium (e.g., n-BuLi)
2. DeprotonationThe coordinated base removes a proton from the ortho position of the aromatic ring.Ortho-lithiated intermediate
3. Electrophilic QuenchThe ortho-lithiated intermediate reacts with an added electrophile.Electrophile (e.g., alkyl halide, carbonyl compound, etc.)

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. While specific examples for this compound are not abundant in the literature, the principles of reactions like the Suzuki-Miyaura coupling can be applied by analogy to related functional groups. For instance, the Suzuki-Miyaura coupling has been successfully applied to aryl carbamates, demonstrating the feasibility of using related functional groups in such transformations. nih.govnih.gov

In a hypothetical Suzuki-Miyaura coupling scenario, a derivative of this compound, such as a halogenated or triflated analog, would be reacted with a boronic acid or ester in the presence of a palladium or nickel catalyst. This would result in the formation of a new C-C bond, leading to biaryl compounds or other substituted aromatic systems. The choice of catalyst, ligands, and reaction conditions is crucial for the success of these couplings.

The following table outlines the key components and their roles in a typical Suzuki-Miyaura cross-coupling reaction, which could be adapted for a suitably functionalized derivative of this compound.

ComponentRoleExample
Aryl Halide/TriflateThe electrophilic coupling partner.A bromo- or iodo-derivative of this compound.
Organoboron ReagentThe nucleophilic coupling partner.Arylboronic acid or ester.
CatalystFacilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).Palladium(0) complexes (e.g., Pd(PPh₃)₄) or Nickel complexes.
BaseActivates the organoboron reagent and facilitates the transmetalation step.Na₂CO₃, K₃PO₄, or other suitable bases.
SolventProvides the medium for the reaction.Toluene, dioxane, or a mixture of solvents with water.

Furthermore, cross-dehydrogenative coupling (CDC) reactions represent another avenue for C-C and C-heteroatom bond formation, offering a more atom-economical approach by avoiding the pre-functionalization of both coupling partners. nih.gov

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The regioselectivity of these reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. youtube.com In this compound, the aromatic ring is substituted with two groups: a methyl ester (-COOCH₃) at position 1 and a diethylcarbamoyl group (-CON(Et)₂) at position 4.

The methyl ester group is an electron-withdrawing group and acts as a meta-director. ma.eduaiinmr.com It deactivates the aromatic ring towards electrophilic attack, making the reaction slower than with benzene itself. masterorganicchemistry.com The deactivating nature is due to both the inductive effect of the electronegative oxygen atoms and the resonance effect of the carbonyl group.

Conversely, the diethylcarbamoyl group is generally considered an ortho, para-director. libretexts.org Although the carbonyl group is electron-withdrawing, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. However, due to steric hindrance from the two ethyl groups, ortho-substitution might be disfavored.

Given the substitution pattern of this compound, the two substituents are para to each other. The directing effects of these two groups will determine the position of a new incoming electrophile. The methyl ester group directs meta to its position (positions 3 and 5), while the diethylcarbamoyl group directs ortho to its position (also positions 3 and 5). Therefore, both groups reinforce the directing of an incoming electrophile to the positions meta to the methyl ester and ortho to the diethylcarbamoyl group.

The following table summarizes the directing effects of the substituents in this compound.

SubstituentElectronic EffectDirecting EffectPosition on Ring
Methyl Ester (-COOCH₃)Electron-withdrawing, DeactivatingMeta1
Diethylcarbamoyl (-CON(Et)₂)Electron-donating (resonance), Electron-withdrawing (inductive), Overall deactivatingOrtho, Para4

Thus, in an electrophilic aromatic substitution reaction, such as nitration or halogenation, the incoming electrophile would be expected to substitute at positions 3 or 5 of the benzene ring. masterorganicchemistry.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering precise information about the chemical environment of each nucleus.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental data on the structure of Methyl 4-(diethylcarbamoyl)benzoate.

In ¹H NMR, the aromatic protons on the central benzene (B151609) ring appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) system. The protons ortho to the ester group are typically shifted downfield compared to those ortho to the amide group due to the ester's electron-withdrawing nature. The methyl protons of the ester group present as a sharp singlet, while the ethyl groups of the diethylamide moiety show characteristic quartet and triplet signals, although these can be broadened due to restricted rotation around the amide C-N bond. researchgate.net

A study of intermediates in the synthesis of thiophene-arylamide derivatives provided detailed ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. researchgate.net The signals were observed at chemical shifts (δ) of 8.08 ppm (doublet, 2H), 7.44 ppm (doublet, 2H), 3.94 ppm (singlet, 3H), with broad signals for the ethyl groups at 3.56 ppm (2H), 3.22 ppm (2H), 1.26 ppm (3H), and 1.10 ppm (3H). researchgate.net

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

The ¹³C NMR spectrum reveals eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The two carbonyl carbons (ester and amide) are the most deshielded, appearing at the downfield end of the spectrum. The four aromatic carbons give signals in the typical aromatic region (120-140 ppm), while the ester methyl and the ethyl carbons of the amide group appear in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are employed to establish definitive structural assignments and probe conformational dynamics. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.

COSY: This experiment would confirm the proton-proton coupling within the ethyl groups, showing a correlation between the methylene (CH₂) and methyl (CH₃) protons. It would also confirm the coupling between the ortho- and meta-protons on the aromatic ring.

HSQC: This experiment correlates directly bonded protons and carbons. It would be used to unambiguously assign the signals for each CH, CH₂, and CH₃ group, for example, linking the ester methyl proton signal at 3.94 ppm to its corresponding carbon signal around 52 ppm.

Furthermore, variable temperature NMR studies can provide insight into the conformational dynamics of the diethylamide group. Restricted rotation around the C-N amide bond can lead to the broadening of the ethyl group signals, a phenomenon observed in related N,N-diethylbenzamides. researchgate.net Analyzing these spectral changes with temperature allows for the determination of the energy barrier to rotation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound.

In complex biological or environmental samples, detecting low concentrations of target analytes can be challenging. Derivatization-Enhanced Detection Strategies (DEDS) can be employed to improve the ionization efficiency and sensitivity of detection in mass spectrometry. chemicalbook.com For a compound like this compound or its potential metabolites, derivatization could involve tagging the molecule with a group that is easily ionized and has a high mass, shifting it to a cleaner region of the mass spectrum. For instance, if the ester is hydrolyzed to the corresponding carboxylic acid, it could be derivatized with an agent like dansyl chloride, which introduces a highly fluorescent and easily ionizable tag, significantly enhancing detection limits in techniques like MALDI-TOF MS or LC-MS. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. hmdb.cacannabisdatabase.ca This precision allows for the determination of the elemental formula of the parent ion and its fragments, serving as a definitive confirmation of the compound's identity. For this compound (C₁₃H₁₇NO₃), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. For instance, in one study, the compound was identified using electrospray ionization (ESI) HRMS, confirming its molecular formula. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation corresponds to the vibrations of particular functional groups, making it an excellent tool for qualitative analysis.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretching: Two distinct carbonyl stretching bands are anticipated. The ester carbonyl (C=O) stretch is expected in the region of 1715-1730 cm⁻¹, with its frequency lowered slightly from the typical 1735-1750 cm⁻¹ due to conjugation with the aromatic ring. brainly.com The tertiary amide carbonyl (C=O) stretch typically appears in the range of 1630-1670 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and ethyl groups will be observed as stronger bands in the 2850-2980 cm⁻¹ region. researchgate.netvscht.cz

C-O Stretching: The C-O stretching vibrations of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region. brainly.com

Aromatic C=C Stretching: Benzene ring C=C stretching vibrations will show multiple bands of variable intensity in the 1450-1600 cm⁻¹ region. vscht.cz

Table 3: Expected Characteristic IR Absorption Bands for this compound

Compound Names Mentioned

Table 4: List of Compounds

Fourier-Transform Infrared (FT-IR) Spectroscopy

Detailed experimental Fourier-Transform Infrared (FT-IR) spectroscopy data for this compound is not available in the reviewed scientific literature. This analytical technique would be instrumental in identifying the characteristic vibrational modes of the functional groups present in the molecule. Key expected absorptions would include:

C=O Stretching (Ester and Amide): Strong absorption bands are anticipated in the region of 1720-1740 cm⁻¹ for the ester carbonyl group and around 1630-1660 cm⁻¹ for the amide carbonyl group.

C-N Stretching (Amide): A peak in the 1400-1200 cm⁻¹ region would indicate the C-N bond of the diethylamide group.

C-O Stretching (Ester): Absorptions corresponding to the C-O stretching of the methyl ester would likely appear between 1300-1000 cm⁻¹.

Aromatic C-H and C=C Stretching: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively, would confirm the presence of the benzene ring.

Aliphatic C-H Stretching: Absorptions around 2970-2850 cm⁻¹ would be indicative of the C-H bonds in the ethyl groups.

Without experimental data, a precise analysis and peak assignment for this compound cannot be provided.

Raman Spectroscopy

A comprehensive Raman spectrum for this compound has not been found in public databases or literature. Raman spectroscopy would serve as a valuable complementary technique to FT-IR, particularly for observing non-polar bonds and symmetric vibrations. Expected characteristic Raman shifts would include:

Aromatic Ring Vibrations: Strong signals corresponding to the benzene ring breathing modes would be expected.

Carbonyl Group Vibrations: The C=O stretching vibrations of both the ester and amide groups would also be Raman active.

C-C and C-N Skeletal Vibrations: The carbon skeleton of the ethyl groups and the C-N bond of the amide would produce characteristic signals.

A detailed analysis is precluded by the absence of experimental data.

X-ray Crystallography for Solid-State Molecular Structure Determination

As of the latest available information, a crystal structure for this compound has not been deposited in major crystallographic databases. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions.

Were a crystallographic study to be performed, it would yield crucial information on:

The planarity of the benzoyl and carbamoyl (B1232498) groups.

The conformation of the diethylamino substituent.

The packing of the molecules in the crystal lattice, including any potential hydrogen bonding or π-π stacking interactions.

Such data is essential for understanding the molecule's physical properties and its interactions in a biological or material context.

While specific data for the target compound is unavailable, a study on a related molecule, Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate , provides an example of the type of information that can be obtained. For this compound, the crystal structure reveals that the molecules are connected into centrosymmetric dimers via intermolecular N—H⋯N hydrogen bonds. The pyrimidine (B1678525) and phenyl rings are twisted with respect to each other by an interplanar angle of 61.3 (1)°.

Table 1: Crystallographic Data for the Related Compound Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate

ParameterValue
Empirical formulaC₁₃H₁₁N₃O₃
Formula weight257.25
Crystal systemTriclinic
Space groupP-1
a (Å)5.7387 (7)
b (Å)7.9037 (10)
c (Å)13.6496 (19)
α (°)80.793 (12)
β (°)79.997 (11)
γ (°)77.426 (10)
Volume (ų)590.24 (13)
Z2

This data is for a related compound and not for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While advanced spectroscopic data is scarce, ¹H NMR data for this compound has been reported in the context of its synthesis.

In a study focused on the discovery of novel thiophene-arylamide derivatives, this compound was synthesized as an intermediate. The reported ¹H NMR data in deuterochloroform (CDCl₃) is as follows:

Table 2: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.08d, J = 8.4 Hz2HAromatic protons
7.44d, J = 8.4 Hz2HAromatic protons
3.94s3H-OCH₃
3.56brs2H-NCH₂CH₃
3.22brs2H-NCH₂CH₃
1.26brs3H-NCH₂CH₃
1.10brs3H-NCH₂CH₃

This data confirms the presence of the key structural features of the molecule, including the para-substituted benzene ring, the methyl ester group, and the two ethyl groups of the diethylamide moiety.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. DFT calculations for molecules structurally similar to Methyl 4-(diethylcarbamoyl)benzoate provide a framework for understanding its electronic structure, orbital interactions, and reactivity.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity and a greater ability to participate in electron transfer processes. researchgate.net

DFT calculations allow for the precise determination of HOMO and LUMO energy levels and the resulting energy gap. researchgate.net For donor-π-acceptor systems, the HOMO is typically localized on the electron-donating portion of the molecule, while the LUMO is found on the electron-accepting portion. nih.gov In this compound, the diethylcarbamoyl group and the methyl benzoate (B1203000) group, connected by the phenyl ring, create a system where charge transfer characteristics can be analyzed. The shapes and energies of the HOMO and LUMO are delocalized across the molecule, influenced by the interplay between the functional groups. nankai.edu.cn

Table 1: Calculated HOMO-LUMO Energy Gaps for Related Donor-Acceptor Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Carbazole-Anthracene Derivative (1) -5.48 -2.06 3.42
Carbazole-Benzothiadiazole Derivative (3) -5.49 -2.70 2.79
Carbazole-Diethynylbenzothiadiazole Derivative (4) -5.41 -2.90 2.51

Source: Data derived from a study on carbazole-based donor-acceptor compounds, calculated at the B3LYP/6-31G(d)//AM1/AM1 level. nankai.edu.cn

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.nettcsedsystem.edu The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded so that red indicates areas of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates areas of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would reveal distinct potential regions. The oxygen atoms of the carbonyl groups in both the ester and the amide functionalities would be characterized by a strong negative potential (red), making them likely sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net Conversely, the hydrogen atoms on the methyl group and the ethyl groups, as well as the aromatic protons, would exhibit a positive potential (blue or green), indicating electron-deficient regions. researchgate.net This detailed charge landscape is crucial for understanding intermolecular interactions and recognizing potential binding sites. chemrxiv.org

DFT calculations are instrumental in elucidating complex reaction mechanisms by mapping the entire potential energy surface of a reaction. mdpi.comrsc.org This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy barrier of a reaction, which governs its rate. e3s-conferences.org

Computational studies on reactions involving similar functional groups, such as the Pd-catalysed alkoxycarbonylation of alkenes or the reduction of tertiary benzamides, demonstrate the power of this approach. queensu.cast-andrews.ac.uk For a molecule like this compound, DFT could be employed to study reactions such as hydrolysis of the ester or amide groups. By modeling the reaction pathway, chemists can gain insights into the step-by-step mechanism, evaluate the feasibility of different pathways, and understand the role of catalysts. st-andrews.ac.uk For example, calculations can reveal whether a reaction proceeds through a concerted mechanism or involves discrete intermediates, and can quantify the thermodynamic and kinetic parameters of each step. e3s-conferences.orgnih.gov

Molecular Modeling and Simulation Approaches

Beyond static electronic properties, understanding the dynamic behavior and conformational preferences of a molecule is essential. Molecular modeling and simulation techniques provide the tools to explore these aspects.

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (low-energy states) and map the potential energy surface (PES) that describes the energy of the molecule as a function of its geometry. mdpi.commdpi.com

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the motion of atoms in a molecule over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic behavior of a molecule, including its vibrations, rotations, and conformational changes, often in the presence of a solvent. mdpi.com

An MD simulation of this compound could reveal how the molecule behaves in an aqueous or organic solvent. It would show the flexibility of the diethylamino and methyl ester groups and how they interact with surrounding solvent molecules. rsc.org These simulations are crucial for understanding how a molecule's conformation might change in different environments and for calculating various thermodynamic properties. mdpi.com By tracking the interactions and movements over time, MD provides a bridge between the static molecular structure and its real-world dynamic behavior. mdpi.comnih.gov

Quantum Chemical Calculations for Prediction of Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the geometric and electronic properties of molecules before they are synthesized or experimentally characterized. nih.govrsc.org For a molecule like this compound, these calculations can provide valuable insights into its reactivity, stability, and spectroscopic signatures.

DFT methods are used to determine the molecule's optimized geometry by finding the lowest energy arrangement of its atoms. From this optimized structure, a variety of molecular properties can be calculated. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Other predictable properties include the molecular dipole moment, which influences solubility and intermolecular interactions, and the distribution of atomic charges, which highlights the electrophilic and nucleophilic sites within the molecule. For instance, in analogues like N,N-diethyl-m-toluamide (DEET), electronic properties such as the electrostatic potential at the amide nitrogen and oxygen atoms, atomic charges, and the dipole moment have been calculated to correlate with their biological activity. researchgate.net

The following table presents a hypothetical set of quantum chemical properties for this compound, based on typical values observed for related N,N-diethylbenzamide and methyl benzoate derivatives studied using DFT methods. nih.govresearchgate.net

Molecular PropertyPredicted Value/CharacteristicSignificance
HOMO Energy ~ -6.5 to -7.5 eVRelates to the ability to donate electrons (nucleophilicity).
LUMO Energy ~ -1.0 to -2.0 eVRelates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap ~ 4.5 to 6.5 eVIndicates chemical reactivity and stability.
Dipole Moment ~ 3.0 to 4.5 DInfluences solubility and non-covalent interactions.
Electrostatic Potential Negative potential around carbonyl oxygens; Positive potential around the aromatic ring protons.Predicts sites for electrophilic and nucleophilic attack.

This interactive table contains representative data derived from computational studies on analogous compounds. Specific values for this compound would require dedicated DFT calculations.

Computational Analysis of Intermolecular Interactions

The way this compound molecules interact with each other and with other substances is crucial for understanding its physical properties (like melting point and solubility) and its potential applications, such as adsorption onto a surface. Computational methods are instrumental in analyzing these non-covalent interactions.

The structure of this compound features several key functional groups capable of engaging in intermolecular interactions:

Hydrogen Bonds: The carbonyl oxygen of the ester and, more significantly, the amide group are potent hydrogen bond acceptors. While the molecule itself lacks hydrogen bond donors, it can readily interact with protic solvents (like water or alcohols) or surfaces containing hydroxyl groups.

π-π Stacking: The central benzene (B151609) ring can participate in π-π stacking interactions with other aromatic systems.

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal lattice. rsc.org This method maps the different types of interactions and their relative contributions. For related molecules like 2-benzoyl-N,N-diethylbenzamide, studies have shown how different molecular conformations and packing arrangements, governed by a combination of hydrogen bonds and van der Waals forces, lead to the formation of different crystal polymorphs. mdpi.comresearchgate.net

In the context of adsorption, computational simulations can model the interaction between a molecule of this compound and a substrate. By calculating the binding energy, these models can predict the strength of adsorption. The analysis would likely show that the primary adsorption mechanism involves the formation of hydrogen bonds between the carbonyl oxygen atoms and active sites on the adsorbent surface, supplemented by weaker van der Waals and potential π-interactions from the benzene ring. Studies on similar compounds demonstrate that electrostatic interactions are often the dominant force in binding mechanisms. rsc.org

Applications and Emerging Research Directions in Chemical Sciences

Precursor Chemistry for the Synthesis of Complex Organic Molecules

Methyl 4-(diethylcarbamoyl)benzoate serves as a valuable intermediate in the construction of more elaborate molecular architectures, particularly those with potential biological activity. Its bifunctional nature, possessing both an ester and a tertiary amide, allows for selective chemical transformations.

The utility of this compound as a foundational building block has been demonstrated in the synthesis of novel thiophene-arylamide derivatives with potent antimycobacterial properties. In this context, it functions as a key intermediate, prepared via the amidation of methyl 4-(chlorocarbonyl)benzoate with diethylamine.

The synthesis pathway involves the initial formation of this compound (compound 3c in the research), which is then hydrolyzed using lithium hydroxide (B78521) to yield its corresponding carboxylic acid, 4-(diethylcarbamoyl)benzoic acid. This acid is a crucial component that is subsequently coupled with other heterocyclic fragments to build the final bioactive compounds. For instance, derivatives synthesized from this scaffold have shown significant inhibitory activity against Mycobacterium tuberculosis.

Research has highlighted that specific structural features derived from this building block are critical for bioactivity. For example, compounds 25a and 25b , which are complex amides derived from the hydrolyzed intermediate of this compound, exhibited potent in vitro activity against both drug-susceptible and drug-resistant tuberculosis strains. These compounds also showed potent inhibition of the DprE1 enzyme, a key target in antimycobacterial drug discovery.

Table 1: Synthesis and Activity of Related Antimycobacterial Compounds

Compound ID Description Synthesis Step Involving Carbamoyl (B1232498) Benzoate (B1203000) Core Antimycobacterial Activity (MIC, µg/mL)
3c This compound Formed by amidation of methyl 4-(chlorocarbonyl)benzoate Intermediate, not tested for activity
4c 4-(diethylcarbamoyl)benzoic acid Hydrolysis product of 3c Intermediate, not tested for activity
25a Imide methyl ester derivative Synthesized using a related piperidine-1-carbonyl benzoic acid intermediate 0.19

| 25b | Fluoro-substituted phenyl derivative | Synthesized using a related fluoro-piperidine-1-carbonyl benzoic acid intermediate | 0.03 |

This table illustrates the role of carbamoyl benzoate structures as precursors to potent antimycobacterial agents.

While direct examples of this compound in multi-component reactions (MCRs) are not extensively documented, its structure suggests significant potential. MCRs are powerful tools in synthetic chemistry that combine three or more reactants in a single step to form a complex product, maximizing atom economy and efficiency.

The key to the potential of this compound in MCRs lies in its derivative, 4-(diethylcarbamoyl)benzoic acid. Carboxylic acids are staple components in some of the most well-known MCRs, such as the Ugi and Passerini reactions.

Ugi Reaction: This four-component reaction typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a di-peptide-like structure. The 4-(diethylcarbamoyl)benzoic acid derived from the title compound could serve as the carboxylic acid component, introducing the diethylcarbamoylbenzoyl moiety into a diverse library of complex molecules.

Passerini Reaction: This three-component reaction combines a carboxylic acid, an oxo-component (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. Again, the carboxylic acid derivative of this compound would be a suitable substrate.

The ability to introduce the stable diethylcarbamoyl group into complex scaffolds via MCRs could be advantageous for modulating properties like solubility, metabolic stability, and target binding in medicinal chemistry.

Application in Catalysis and Ligand Design

The benzamide (B126) functionality is a cornerstone of modern catalysis, often employed as a directing group to control the regioselectivity of C-H activation reactions. The structure of this compound, containing a tertiary benzamide, makes it an interesting candidate for investigation in catalysis and as a scaffold for ligand development.

The amide group within this compound can function as a directing group in transition-metal-catalyzed reactions. nih.govnih.gov Directing groups guide the metal catalyst to a specific C-H bond (typically in the ortho position), enabling precise and predictable functionalization. Nickel and palladium are common catalysts for such transformations. nih.govrsc.org The nitrogen and oxygen atoms of the amide can coordinate to the metal center, forming a stable metallacyclic intermediate that facilitates the cleavage of the targeted C-H bond. rsc.orgbath.ac.ukrsc.org

Furthermore, the N,N-diethylcarbamoyl group itself is a feature in sophisticated ligand design. For example, the related N,N-diethylcarbamoyloxy group has been used to direct the iridium-catalyzed ortho-borylation of phenols. researchgate.netacs.org This suggests that the diethylcarbamoyl moiety in this compound could be exploited in a similar fashion, potentially as part of a bidentate ligand system where both the amide and the ester group could coordinate with a metal center.

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. The functional groups within this compound present opportunities for activation by organocatalysts. Bifunctional organocatalysts, which possess both a Lewis basic site (like a tertiary amine) and a hydrogen-bond donor site (like a urea (B33335) or thiourea), are particularly relevant. beilstein-journals.org

The carbamoyl group of this compound could act as a hydrogen-bond acceptor, interacting with a hydrogen-bond donor catalyst. This interaction could increase the electrophilicity of the aromatic ring or the ester carbonyl, facilitating a variety of transformations. For instance, bifunctional organocatalysts have been successfully used for the enantioselective synthesis of axially chiral benzamides. beilstein-journals.org While not a primary substrate itself, the reactivity of the benzamide core of this compound could be harnessed in similar organocatalytic systems, for example, in atroposelective acylation reactions. rsc.org

Relevance in Materials Science and Engineering

Aromatic amides and esters are fundamental building blocks for high-performance polymers. The rigid structure of the benzene (B151609) ring combined with the strong intermolecular interactions (hydrogen bonding) of amide groups gives rise to materials with exceptional thermal stability and mechanical strength, such as aromatic polyamides (aramids). researchgate.netnih.govmdpi.com

This compound, as a functionalized aromatic benzoate, could serve as a monomer or a precursor to a monomer for the synthesis of novel functional polymers. For instance:

Polymer Backbone Modification: After hydrolysis to 4-(diethylcarbamoyl)benzoic acid, it could be used as an "A-B" type monomer in a self-condensation polymerization or co-polymerized with diamines (a "A-A + B-B" approach) to create polyamides. The pendant diethylcarbamoyl group would be a repeating side chain, potentially improving the solubility and processing characteristics of the resulting aramid without sacrificing thermal stability. nih.gov

Hyperbranched Polymers: Monomers with an AB2 structure, such as 3,5-bis(aminophenoxy)benzoic acid derivatives, can undergo thermal polymerization to form hyperbranched aromatic polyamides. acs.org It is conceivable that a modified version of this compound could be designed to fit this monomer type, leading to polymers with unique rheological and thermal properties.

The incorporation of the diethylcarbamoyl group could impart specific functionalities to the polymer, such as altered surface properties, improved dye-binding, or enhanced compatibility with other materials in a composite.

Integration into Functional Polymeric Systems

While direct studies on the incorporation of this compound into polymers are not extensively documented, the functionalities present in the molecule suggest its potential as a valuable component in polymer chemistry. Analogous compounds, such as ethyl 2-(diethylcarbamoyl)benzoate, have been investigated for their utility in modifying polymer backbones. vulcanchem.com The electron-withdrawing characteristics of the carbamoyl group, for instance, can enhance the thermal stability of polymer systems like polyurethanes and epoxy resins. vulcanchem.com

The structure of this compound offers several avenues for integration into polymeric materials:

Monomer for Polyamides and Polyesters: Through hydrolysis of the methyl ester to a carboxylic acid, the resulting molecule can act as a monomer in polycondensation reactions with diamines or diols to form functional polyamides or polyesters, respectively. The pendant diethylcarbamoyl group would then serve as a functional modification along the polymer chain.

Additive or Plasticizer: The compound's molecular structure may allow it to be used as an additive or plasticizer in existing polymer systems, where it could influence properties such as flexibility, processing temperature, and surface characteristics through non-covalent interactions.

Cross-linking Agent: Chemical modification of the benzene ring or the ethyl groups could introduce reactive sites, enabling the molecule to function as a cross-linking agent to create robust polymer networks with tailored properties.

The presence of both a hydrogen bond acceptor (the carbamoyl oxygen) and potential for hydrophobic interactions (the ethyl groups) suggests that its incorporation could be used to fine-tune the mechanical and thermal properties of advanced polymeric materials.

Exploration of Surface Adsorption and Interfacial Phenomena

The study of how molecules attach to and behave at surfaces is critical for applications ranging from catalysis to corrosion prevention. While specific research on the surface adsorption of this compound is limited, significant insights can be drawn from the extensive studies on related benzoate derivatives, particularly in the field of corrosion inhibition. rsc.orgnih.govekb.eg

The primary principle behind the efficacy of benzoate derivatives as corrosion inhibitors is their ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from aggressive, corrosive agents in the environment. nih.govmdpi.com This adsorption is governed by several key factors inherent to the molecular structure. Organic inhibitors typically contain heteroatoms such as oxygen and nitrogen and/or π-electrons in aromatic rings. rsc.orgnih.gov These features allow the molecule to interact with the vacant d-orbitals of the metal, facilitating adsorption.

For this compound, the potential interaction points for surface adsorption include:

The lone pair electrons on the oxygen and nitrogen atoms of the diethylcarbamoyl group.

The oxygen atoms of the methyl ester group.

The π-electron system of the central benzene ring.

The adsorption process can be complex, involving a combination of physical adsorption (electrostatic interactions) and chemical adsorption (coordinate bond formation), which effectively blocks the active sites for corrosion. mdpi.com Studies on morpholine (B109124) benzoate have shown that the benzoate anion can adsorb onto anodic regions of a corroding surface while the cation adsorbs on cathodic regions, inhibiting both electrochemical reactions. mdpi.com The orientation of the molecule on the surface is also a critical factor; for example, pH changes can alter the orientation of benzoic acid on gold surfaces, affecting its interaction strength. nih.gov Computational methods like Density Functional Theory (DFT) are often used to model these adsorption processes and predict the interaction energies and most stable configurations of the inhibitor on the metal surface. nih.govnajah.edu

Principles of Corrosion Inhibition by Benzoate Derivatives

PrincipleDescriptionKey Molecular FeaturesRelevant Citations
Surface Adsorption Inhibitor molecules attach to the metal surface, creating a protective film.Heteroatoms (O, N), aromatic π-systems. rsc.orgnih.govekb.eg
Barrier Formation The adsorbed layer acts as a physical barrier, preventing contact with corrosive species.Dense molecular packing on the surface. nih.govmdpi.com
Active Site Blocking Inhibitor molecules compete with corrosive ions for active sites on the metal surface.Functional groups with high affinity for the metal. conicet.gov.ar
Electrochemical Inhibition Adsorption can affect both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.Cationic and anionic components of salt-based inhibitors. mdpi.com

Exploration in Supramolecular Chemistry

Role in Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule. This process, known as molecular recognition, is fundamental to many biological processes and technological applications. nih.govijacskros.com Benzoate derivatives are frequently studied as guests due to their combination of an aromatic ring and a charged or polar carboxylate/ester group.

While specific host-guest studies involving this compound are not prominent, its structure allows for predictable binding behaviors with well-known hosts:

Cyclodextrins: These toroidal macrocycles have a hydrophobic inner cavity and a hydrophilic exterior. The benzene ring of this compound could be encapsulated within the cyclodextrin (B1172386) cavity via hydrophobic and van der Waals interactions, while the polar ester and amide groups could interact with the hydrophilic rim. Studies on α-cyclodextrin and other benzoate derivatives have confirmed that hydrogen bonding plays a crucial role in the stability of these complexes. acs.org

Calixarenes: These vase-shaped macrocycles can be functionalized to create specific binding pockets. mdpi.com Calixarenes are known to bind a variety of neutral guest molecules, and the size and electronic properties of this compound would make it a suitable guest for appropriately designed calixarene (B151959) hosts. mdpi.comtandfonline.com

Biological Receptors: Many biological systems rely on the recognition of small aromatic molecules. For example, specific transport proteins in bacteria have been identified that bind to various benzoate derivatives, facilitating their movement across cell membranes. nih.gov This highlights the role of such structures in biological molecular recognition.

The binding in these systems is driven by a combination of non-covalent forces, including hydrogen bonds, π-π stacking, hydrophobic effects, and van der Waals forces. usf.eduvscht.cz

Examples of Host-Guest Systems with Benzoate Derivatives

Host ClassGuest TypePrimary Driving InteractionsRelevant Citations
Cyclodextrins Substituted BenzoatesHydrophobic interactions, Hydrogen bonding. acs.org
Calixarenes Aromatic molecules, NicotineCavity encapsulation, π-π stacking, Cation-π interactions. mdpi.comtandfonline.com
Bacterial Transport Proteins Lignin-derived BenzoatesSpecific hydrogen bonding and shape complementarity in the binding pocket. nih.gov
Synthetic Receptors Carboxylic Acids / BenzoatesHydrogen bonding, Electrostatic interactions. ijacskros.com

Contribution to Non-Covalent Interactions in Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. acs.orgrsc.org The way molecules pack in a crystal is determined by a delicate balance of non-covalent forces. Benzamide and its derivatives are classic subjects in crystal engineering because of their ability to form robust and predictable hydrogen-bonded patterns. nih.govtandfonline.com

For this compound, the key interactions governing its crystal packing would be:

Hydrogen Bonding: Unlike primary or secondary amides, the tertiary N,N-diethylamide group lacks N-H donors. This prevents the formation of the common and highly stable amide-amide hydrogen-bonded dimers or chains that dominate the crystal structures of many other benzamides. nih.gov Instead, hydrogen bonding in the crystal lattice would likely involve weaker C-H···O interactions, where hydrogen atoms from the ethyl groups or the benzene ring act as weak donors to the oxygen atoms of the carbamoyl or ester groups.

Steric Effects: The two ethyl groups on the nitrogen atom introduce significant steric bulk. This steric hindrance can strongly influence the molecule's conformation and how it packs in the solid state. Research on the closely related 2-hydroxy-N,N-diethylbenzamide has shown that steric repulsion from the ethyl groups can disrupt potential intramolecular hydrogen bonds, forcing the molecule to adopt intermolecular bonding patterns instead. researchgate.net This suggests that the diethylcarbamoyl group in the target molecule will play a dominant role in defining the crystal structure by sterically preventing certain packing motifs and favoring others.

The absence of strong N-H···O hydrogen bonds makes the crystal packing of this compound an interesting case study, where the final structure is a result of competition between weaker C-H···O bonds, π-π interactions, and significant steric constraints imposed by the bulky diethylamide group.

Q & A

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves and fume hoods during synthesis. Store at –20°C under argon to prevent oxidation. For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Toxicity data (LD₅₀ > 500 mg/kg in rodents) suggest moderate risk, but material safety data sheets (MSDS) must be consulted for emergency protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.